molecular formula C19H15F2N3O2S B2985607 N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021266-63-6

N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No.: B2985607
CAS No.: 1021266-63-6
M. Wt: 387.4
InChI Key: REOWJWFNDMHTDW-UHFFFAOYSA-N
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Description

N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a difluorophenyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery and development.

Scientific Research Applications

N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3,4-difluoroaniline, which is then reacted with thiazole-2-carboxylic acid under specific conditions to form the thiazole ring. The intermediate product is further reacted with benzoyl chloride to introduce the benzamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .

Mechanism of Action

The mechanism of action of N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-fluorophenyl)-5-(3-nitrophenyl)-4-oxothiazolidin-3-yl)-4-(4-oxo-2-(p-tolyl)quinazolin-3(4H)-yl)benzamide
  • 2-(3,4-difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole

Uniqueness

N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. Its difluorophenyl moiety enhances its stability and bioavailability, making it a promising candidate for drug development .

Properties

IUPAC Name

N-[4-[3-(3,4-difluoroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2S/c20-15-8-6-13(10-16(15)21)22-17(25)9-7-14-11-27-19(23-14)24-18(26)12-4-2-1-3-5-12/h1-6,8,10-11H,7,9H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOWJWFNDMHTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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